ERβ Functional Activity: Inert Scaffold vs. Active Agonist Control
The essential structural requirement for ERβ agonist activity within the 6H-benzo[c]chromen-6-one series is the presence of bis-hydroxyl groups at positions 3 and 8. Replacing these hydroxyl groups with morpholine-4-sulfonyl groups, as in the target compound, is therefore predicted to ablate ERβ-mediated transcriptional activity. This is in stark contrast to the active comparator, 3,8-dihydroxy-6H-benzo[c]chromen-6-one, which demonstrates high potency. Sun et al. (2006) reported that with optimized hydroxyl-containing analogs, a potency of ERβ <10 nM and >100-fold selectivity over ERα is achievable in the HTRF coactivator recruitment assay [1].
| Evidence Dimension | ERβ agonist activity (HTRF coactivator recruitment assay) |
|---|---|
| Target Compound Data | Inactive (predicted based on lack of essential hydroxyl pharmacophore). |
| Comparator Or Baseline | 3,8-dihydroxy-6H-benzo[c]chromen-6-one (Urolithin A analog): EC50 <10 nM, >100-fold selectivity over ERα [1]. |
| Quantified Difference | Complete loss of agonist activity; target compound is biologically silent at ERβ in contrast to the low nanomolar potency of the comparator. |
| Conditions | In vitro HTRF coactivator recruitment assay for ERβ, as described in the reference study for the compound class [1]. |
Why This Matters
This compound is uniquely suited as a negative control or scaffold for studying ERβ-independent mechanisms, a role that an active agonist cannot fulfill.
- [1] Sun, W., Cama, L.D., Birzin, E.T., Warrier, S., Locco, L., Mosley, R., Hammond, M.L., Rohrer, S.P. (2006). 6H-Benzo[c]chromen-6-one derivatives as selective ERβ agonists. Bioorganic & Medicinal Chemistry Letters, 16(6), 1468-1472. View Source
